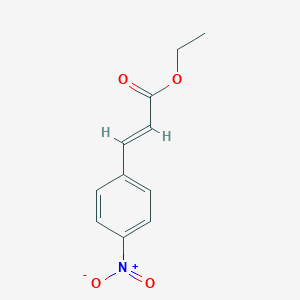

Ethyl 4-nitrocinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636709. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBQVGXIMLXCQB-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061347, DTXSID601273204 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-61-1, 953-26-4 | |

| Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-nitrocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-nitrocinnamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TMC6MV4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 4-Nitrocinnamate from 4-Nitrobenzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-nitrocinnamate from 4-nitrobenzaldehyde (B150856), a key reaction in organic synthesis for the formation of α,β-unsaturated esters. These compounds are valuable intermediates in the pharmaceutical and materials science industries. This document details the two primary and most effective synthetic routes: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. For each method, a detailed experimental protocol is provided, alongside a summary of relevant quantitative data and a mechanistic overview.

Core Synthetic Pathways

The synthesis of this compound from 4-nitrobenzaldehyde is most efficiently achieved through olefination reactions that form a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent methods, each offering distinct advantages.

1. The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide, in this case, ethyl (triphenylphosphoranylidene)acetate, to react with the aldehyde. The reaction is known for its reliability and the formation of a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. Stabilized ylides, such as the one used here, typically favor the formation of the (E)-alkene.

2. The Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, generated from a phosphonate ester like triethyl phosphonoacetate.[1] This method offers several advantages, including the use of more nucleophilic and less basic carbanions compared to Wittig ylides, and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[1] The HWE reaction is highly stereoselective, predominantly yielding the (E)-isomer of the α,β-unsaturated ester.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | Yellow crystalline solid | - |

| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | 128-132 | White to off-white solid | - |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | - | Colorless liquid | - |

| This compound | C₁₁H₁₁NO₄ | 221.21 | 138-140[3] | Light yellow crystalline powder[4] | 89 (Wittig)[5] |

Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 8.25 (d, 2H), 7.71 (d, 1H), 7.67 (d, 2H), 6.56 (d, 1H), 4.30 (q, 2H), 1.36 (t, 3H)[5] |

| ¹³C NMR (CDCl₃) | δ 166.6, 148.6, 142.0, 140.4, 128.8, 124.3, 122.2, 61.0, 14.3 |

| IR (KBr, cm⁻¹) | ~3110, 2980, 1715 (C=O), 1640 (C=C), 1520 (NO₂, asym), 1345 (NO₂, sym), 1170 (C-O) |

Experimental Protocols

Protocol 1: Wittig Reaction (One-Pot Aqueous Synthesis)

This protocol is an adaptation of a green chemistry approach, utilizing water as the reaction medium.

Materials:

-

4-Nitrobenzaldehyde

-

Triphenylphosphine

-

Ethyl bromoacetate (B1195939)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), triphenylphosphine (1.5 eq), and 10 mL of a saturated aqueous solution of sodium bicarbonate.

-

To this stirred suspension, add ethyl bromoacetate (2.0 eq) via syringe.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the contents of the flask to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol (B145695) to yield this compound as a light yellow solid.

Protocol 2: Horner-Wadsworth-Emmons Reaction (General Procedure)

This is a general protocol that can be optimized for specific laboratory conditions.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

4-Nitrobenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and sodium hydride (1.2 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Dissolve 4-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways of the Wittig and Horner-Wadsworth-Emmons reactions, as well as a general experimental workflow for the synthesis and purification of this compound.

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Ethyl 4-nitrocinnamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of Ethyl 4-nitrocinnamate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the optimization of this important carbon-carbon bond-forming reaction.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of an α,β-unsaturated product.[1] Named after the German chemist Emil Knoevenagel, this reaction is a modification of the aldol (B89426) condensation and is widely employed in organic synthesis for the formation of C-C double bonds.[1][2] The synthesis of this compound via this method typically involves the reaction of 4-nitrobenzaldehyde (B150856) with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst.[3]

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

-

Deprotonation: A weak base, commonly an amine like piperidine (B6355638), deprotonates the active methylene compound (diethyl malonate) to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate ion then attacks the carbonyl carbon of 4-nitrobenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration: Following proton transfer, a molecule of water is eliminated, leading to the formation of the α,β-unsaturated product, this compound.

Quantitative Data Summary

The efficiency of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives is influenced by various factors, including the choice of catalyst and solvent. The following table summarizes reaction conditions and outcomes for Knoevenagel-type reactions, providing a comparative overview.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Diethyl malonate | Piperidine | Ethanol (B145695) | 80-100 | 6-24 | >96 (purity) | [3] |

| 4-Nitrobenzaldehyde | Diethyl malonate | Piperidine | Toluene | 80-100 | 6-24 | Variable | [3] |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Piperidine/Acetic Acid | Benzene (B151609) | Reflux | 2.5 | 69 | [4] |

| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 | Not Specified | [5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a cinnamic acid derivative via Knoevenagel condensation, which can be adapted for the synthesis of this compound. This protocol is based on a similar, well-documented procedure.[4]

Materials:

-

4-Nitrobenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol (or Benzene)

-

Hydrochloric acid (1 N)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus (optional, for use with benzene)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using benzene), combine 4-nitrobenzaldehyde (1.0 mole equivalent), diethyl malonate (1.0 mole equivalent), and the chosen solvent (e.g., 200 mL of ethanol for a 1.0 mole scale reaction).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 4 mL for a 1.0 mole scale reaction). If desired, a co-catalyst like glacial acetic acid can also be added.

-

Reaction: Heat the mixture to reflux. If using benzene, continue refluxing until water is no longer collected in the Dean-Stark trap (approximately 2.5-6 hours). For reactions in ethanol, a reflux time of 6-24 hours may be required.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, wash the reaction mixture several times with water.

-

If an organic solvent like benzene was used, wash the organic layer with 1 N hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

Characterization:

-

Melting Point: 138-140 °C[6]

-

¹H NMR (CDCl₃): Chemical shifts (δ) are reported in ppm. (Data for a similar compound, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate): δ= 1.32 (t, J= 7.2 Hz, 3H), 4.32-4.38 (m, 2H), 8.23-8.26 (m, 2H), 8.42-8.40 (m, 2H), 8.56 (s, 1H).[7]

-

¹³C NMR (CDCl₃): (Data for a similar compound, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate): δ= 14.4, 63.2, 107.1, 115.4, 124.6, 132.1, 137.7, 149.7, 153.1, 161.6.[7]

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the Knoevenagel condensation.

References

An In-Depth Technical Guide to the Mizoroki-Heck Reaction Protocol for Ethyl 4-Nitrocinnamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mizoroki-Heck reaction for the synthesis of Ethyl 4-nitrocinnamate, a valuable intermediate in organic synthesis. The document details the reaction mechanism, offers a specific experimental protocol, and presents quantitative data for practical application in a laboratory setting.

Introduction to the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the creation of substituted alkenes with high stereo- and regioselectivity. Its significance is underscored by its wide application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

The synthesis of this compound via the Mizoroki-Heck reaction typically involves the coupling of an aryl halide, such as 4-bromonitrobenzene or 4-iodonitrobenzene, with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. The electron-withdrawing nitro group on the aryl halide generally facilitates the reaction.

Catalytic Cycle of the Mizoroki-Heck Reaction

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Alkene Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.

-

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion. This step forms the carbon-carbon double bond of the product (this compound) and a palladium-hydride species.

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies.

Materials and Reagents:

-

4-Bromonitrobenzene

-

Ethyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Triphenylphosphine (PPh₃) (optional, as a ligand)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup or recrystallization apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (e.g., 25 mmol, 5.05 g).

-

Addition of Reagents: Add the palladium catalyst, such as Palladium(II) acetate (typically 0.01 to 2 mol%). If a phosphine (B1218219) ligand is used, it is added at this stage (e.g., in a 2:1 molar ratio to palladium).

-

Solvent and Base: Add the anhydrous solvent (e.g., DMF or NMP) to dissolve the reactants. Subsequently, add the base (e.g., triethylamine or potassium carbonate, typically 1.2 to 2 equivalents).

-

Addition of Alkene: Add ethyl acrylate (typically 1.1 to 1.5 equivalents, e.g., 27.5 mmol, 2.99 ml).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 130°C) under an inert atmosphere and stirred vigorously for a set duration (e.g., 3 hours).[3]

-

Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the Mizoroki-Heck synthesis of this compound.

| Parameter | Value | Reference |

| Aryl Halide | 4-Bromonitrobenzene | [3] |

| Amount of Aryl Halide | 5.05 g (25 mmol) | [3] |

| Alkene | Ethyl Acrylate | [3] |

| Amount of Alkene | 2.99 ml (27.5 mmol) | [3] |

| Catalyst | Palladium Catalyst | [3] |

| Catalyst Loading | 0.01 mol % | [3] |

| Base | Not explicitly stated, but typically an amine or carbonate base is used. | [1] |

| Solvent | Not explicitly stated, but typically DMF or NMP. | [4] |

| Temperature | 130 °C | [3] |

| Reaction Time | 3 hours | [3] |

| Product Yield | 4.86 g (22.0 mmol) | [3] |

| Percent Yield | 88% | [3] |

Conclusion

The Mizoroki-Heck reaction is a highly efficient and versatile method for the synthesis of this compound. By carefully selecting the catalyst, base, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and professionals to implement and optimize this important transformation in their synthetic endeavors. Further optimization of reaction parameters may be necessary depending on the specific laboratory conditions and desired scale of the synthesis.

References

Physical and chemical properties of Ethyl 4-nitrocinnamate

An In-depth Technical Guide to Ethyl 4-nitrocinnamate

This compound is an organic compound recognized for its utility as a research chemical and an intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its safety profile, tailored for researchers, scientists, and professionals in drug development.

General Information and Identifiers

This compound is a derivative of cinnamic acid, featuring an ethyl ester group and a nitro group at the para position of the phenyl ring.[2] It predominantly exists as the trans (E)-isomer.[3]

| Identifier | Value | Reference |

| IUPAC Name | ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | [4] |

| Synonyms | Ethyl p-nitrocinnamate, 4-Nitrocinnamic acid ethyl ester | [4][5] |

| CAS Number | 953-26-4 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₁NO₄ | [5][6][8][9] |

| Molecular Weight | 221.21 g/mol | [3][5][6][8][9] |

| InChI Key | PFBQVGXIMLXCQB-VMPITWQZSA-N | [3] |

| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)--INVALID-LINK--[O-] | [4][6] |

Physical and Chemical Properties

The compound typically appears as a yellow to orange crystalline solid or powder.[2][10][11] It is insoluble in water but moderately soluble in organic solvents.[2][5][11]

Table of Physical Properties:

| Property | Value | Reference |

| Appearance | Yellow powder/crystalline solid | [5][10][12] |

| Melting Point | 132-140 °C | [3][5][7][10][13] |

| Boiling Point | 326.6 °C at 760 mmHg | [7][13] |

| Density | 1.237 g/cm³ | [7][13] |

| Flash Point | 141 °C | [7][13][14] |

| Solubility in Water | Insoluble | [1][5] |

| LogP (Partition Coefficient) | 2.69430 | [7][13] |

| Refractive Index | 1.582 | [7][13] |

Table of Spectral Data:

| Spectral Data | Details | Reference |

| ¹H-NMR (CDCl₃) | δ 8.25 (d, 2H, J = 8.8 Hz, aromatic H), 7.71 (d, 1H, J = 16.1 Hz, α-vinylic H), 7.67 (d, 2H, J = 8.8 Hz, aromatic H), 6.56 (d, 1H, J = 16.1 Hz, β-vinylic H), 4.30 (q, 2H, ethyl CH₂), 1.36 (t, 3H, ethyl CH₃) | [3] |

| ¹³C NMR (DMSO-d6) | Data available | [11][13] |

| IR Spectroscopy | Data available for KBr disc and nujol mull | [11][13] |

| Mass Spectrometry | Data available | [11][13][15] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound.

Method 1: Esterification of 4-nitrocinnamic acid A common laboratory-scale synthesis involves the esterification of 4-nitrocinnamic acid with ethanol (B145695).[3]

-

Reactants: 4-nitrocinnamic acid, ethanol.

-

Catalyst: A strong acid, such as sulfuric acid.

-

Procedure:

-

Dissolve 4-nitrocinnamic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture to drive the reaction to completion.

-

After cooling, the product can be isolated by precipitation in water and purified by recrystallization.

-

Method 2: Mizoroki-Heck Cross-Coupling Reaction This method provides an alternative route with good yields.[3][16]

-

Reactants: 4-bromonitrobenzene and ethyl acrylate (B77674).[16]

-

Catalyst: A palladium-based catalyst.

-

Procedure:

-

Combine 4-bromonitrobenzene (25 mmols) and ethyl acrylate (27.5 mmols) in a suitable solvent.[16]

-

Add the palladium catalyst.

-

Heat the reaction mixture at 130°C for approximately 3 hours.[16]

-

Upon completion, the product is worked up and purified, yielding this compound. A reported yield is 88% of theory.[16]

-

Method 3: Wittig-type Olefination Reaction This approach can also be used, for example, by reacting 4-nitrobenzaldehyde (B150856) with a phosphorane, which can yield the compound with high efficiency (e.g., 89%).[3]

Caption: General Synthesis Workflow for this compound.

Chemical Reactions

The presence of the nitro group and the α,β-unsaturated ester system makes this compound susceptible to various chemical transformations.[3]

Reduction Reactions

-

Catalytic Hydrogenation: The nitro group can be selectively reduced to an amine.

-

Reagents: Hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in an ethanol solvent.[3]

-

Product: Ethyl 4-aminocinnamate.[3]

-

Protocol:

-

Dissolve this compound in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC or GC-MS).

-

Filter off the catalyst and evaporate the solvent to obtain the product.

-

-

-

Samarium Diiodide (SmI₂) Reduction: This method selectively reduces the α,β-unsaturated ester system.[3]

-

Reagents: Samarium diiodide (SmI₂) in hexamethylphosphoramide (B148902) (HMPA) and t-butanol.[3][17]

-

Product: Ethyl 3-(4-nitrophenyl)propanoate.[3]

-

Protocol:

-

In an inert atmosphere, prepare a solution of this compound in a mixture of HMPA and t-butanol.

-

Add a solution of SmI₂ dropwise at a controlled temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction and perform an aqueous workup to isolate the product.

-

-

Elimination Reactions Treatment with a base like triethylamine (B128534) can promote β-hydrogen elimination to form enynes. For instance, reaction with acetylides yields 3-(4-nitrophenyl)propiolate.[3]

Cycloaddition Reactions As a dienophile, this compound participates in Diels-Alder reactions with dienes under thermal conditions.[3]

-

With 1,3-Butadiene: Yields a 3-nitro-cyclohexene ester with endo preference (85% yield).[3]

-

With Anthracene (B1667546): Forms an anthracene adduct (78% yield).[3]

Caption: Key Chemical Reactions of this compound.

Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed.[10]

-

Handling: Use with adequate ventilation and avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.[5][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10][18]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[5][11] The toxicological properties have not been fully investigated.[5][10]

-

Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5][10]

Applications

This compound serves several roles in scientific research and industry:

-

Organic Synthesis: It is a valuable intermediate for synthesizing other compounds, particularly in the pharmaceutical and agrochemical sectors.[2][11]

-

Biochemical Assays: It has been used in biochemical assays to study enzyme kinetics and interactions.[3]

-

Chemical Research: It is used as a model compound for studying reaction kinetics, such as the reduction of substituted cinnamates.[1][17]

-

Fragrance and Flavoring: Some sources indicate its use as a flavoring agent and fragrance ingredient in the food and cosmetic industries due to its potential antimicrobial and antioxidant properties.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 953-26-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 24393-61-1 | Benchchem [benchchem.com]

- 4. This compound | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(953-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 953-26-4 | FE34419 | Biosynth [biosynth.com]

- 7. This compound | CAS#:953-26-4 | Chemsrc [chemsrc.com]

- 8. calpaclab.com [calpaclab.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

- 12. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 13. Page loading... [guidechem.com]

- 14. chembk.com [chembk.com]

- 15. This compound(953-26-4) 1H NMR spectrum [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. This compound, predominantly trans 99 953-26-4 [sigmaaldrich.com]

- 18. This compound, predominantly trans 99 953-26-4 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of Ethyl 4-Nitrocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 4-nitrocinnamate, a valuable compound in organic synthesis and medicinal chemistry. This document details its ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with experimental protocols for obtaining these spectra and a common synthetic route.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) in CDCl₃[1] | Multiplicity | Coupling Constant (J Hz) | Assignment | Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.25 | d | 8.8 | 2 x Ar-H (ortho to NO₂) | 8.24 | d | 8.8 | 2 x Ar-H (ortho to NO₂) |

| 7.67 | d | 8.8 | 2 x Ar-H (meta to NO₂) | 7.88 | d | 8.8 | 2 x Ar-H (meta to NO₂) |

| 7.71 | d | 16.1 | =CH-CO | 7.78 | d | 16.0 | =CH-CO |

| 6.56 | d | 16.1 | Ar-CH= | 6.74 | d | 16.0 | Ar-CH= |

| 4.30 | q | 7.1 | -O-CH₂-CH₃ | 4.22 | q | 7.1 | -O-CH₂-CH₃ |

| 1.36 | t | 7.1 | -O-CH₂-CH₃ | 1.28 | t | 7.1 | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| 166.1 | C=O (ester) |

| 148.5 | Ar-C (para to CH=CH) |

| 142.3 | Ar-CH= |

| 140.8 | Ar-C (ipso to CH=CH) |

| 128.9 | 2 x Ar-CH (meta to NO₂) |

| 124.2 | 2 x Ar-CH (ortho to NO₂) |

| 121.7 | =CH-CO |

| 61.1 | -O-CH₂-CH₃ |

| 14.3 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained from a solid sample prepared as a KBr pellet.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic/Vinylic |

| ~2980 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | C=C stretch | Alkene |

| ~1595 | C=C stretch | Aromatic |

| ~1515 | N-O asymmetric stretch | Nitro group |

| ~1345 | N-O symmetric stretch | Nitro group |

| ~1280 | C-O stretch | Ester |

| ~1170 | C-O stretch | Ester |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses and a common synthesis are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles.

Instrumentation and Data Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.[2][3][4][5][6]

-

Approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added to the mortar.[2][3][4][5][6]

-

The sample and KBr are thoroughly mixed by gentle grinding to ensure a homogenous mixture.[3][5]

-

A portion of the mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.[3][6]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with a carbonyl compound.

Reaction Scheme: The synthesis of this compound can be achieved via the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 4-nitrobenzaldehyde with a Wittig or Horner-Wadsworth-Emmons reagent. The diagram below illustrates a generalized Knoevenagel condensation pathway.

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | 24393-61-1 | Benchchem [benchchem.com]

- 2. pelletpressdiesets.com [pelletpressdiesets.com]

- 3. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

Crystal Structure of Ethyl 4-nitrocinnamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-nitrocinnamate is a derivative of cinnamic acid characterized by a nitro group at the para position of the phenyl ring and an ethyl ester moiety. This whitepaper provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical and physical properties, synthesis, and characterization. Despite extensive searches of chemical and crystallographic databases, the detailed single-crystal X-ray diffraction data for this compound, including unit cell parameters and specific bond lengths and angles, is not publicly available at the time of this report. Consequently, this document summarizes the existing knowledge and provides a general experimental workflow for its synthesis and characterization.

Introduction

This compound (E4NC) is a compound of interest in various fields of chemical research. Its structure, featuring an electron-withdrawing nitro group and a conjugated system, makes it a subject for studies in chemical synthesis and reaction kinetics. Understanding its solid-state structure is crucial for predicting its physical properties and reactivity. This guide aims to consolidate the currently available data for E4NC to serve as a resource for researchers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| Melting Point | 138-140 °C | [3][4][5] |

| Appearance | Light yellow crystalline powder | [6][7] |

| CAS Number | 953-26-4 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-nitrobenzaldehyde (B150856) and diethyl malonate.

Materials:

-

4-nitrobenzaldehyde

-

Diethyl malonate

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add diethyl malonate (1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (0.1 equivalents) and a small amount of pyridine.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute HCl to neutralize the catalyst.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound as a light yellow crystalline solid.

Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, leading to the desired, yet currently unavailable, crystal structure data.

Caption: General workflow from synthesis to characterization.

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways directly associated with this compound. The primary focus of research on this compound has been on its synthesis and chemical reactivity.

Conclusion

While a detailed crystal structure of this compound remains to be publicly reported, this guide provides a consolidated source of its known physicochemical properties and a standard protocol for its synthesis. The provided workflow illustrates the necessary steps to be undertaken to obtain and characterize this compound, which may facilitate future studies, including its crystallographic analysis. Further research is warranted to elucidate the precise solid-state arrangement of this compound, which will be invaluable for its application in materials science and drug development.

References

- 1. This compound | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 24393-61-1 | Benchchem [benchchem.com]

- 4. This compound | 953-26-4 | FE34419 | Biosynth [biosynth.com]

- 5. Structural understanding of solid-state photodimerization reactions of cinnamic amide derivatives in terms of reaction cavities – color developer for thermosensitive paper - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. scispace.com [scispace.com]

CAS number and molecular weight of Ethyl 4-nitrocinnamate

This technical guide provides a comprehensive overview of Ethyl 4-nitrocinnamate, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a nitro-substituted cinnamate (B1238496) ester. It is predominantly available as the trans or (E)-isomer. The presence of the nitro group and the ester functional group makes it a versatile intermediate in organic synthesis.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| CAS Number | 953-26-4 (predominantly trans) | |

| 24393-61-1 ((E)-isomer) | ||

| Appearance | Light yellow crystalline powder | |

| Melting Point | 138-140 °C | |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

This compound can be synthesized through several methods, with the Heck reaction being a common and efficient approach.

Experimental Protocol: Synthesis via Heck Reaction

This protocol describes a representative procedure for the palladium-catalyzed Heck reaction between 4-bromonitrobenzene and ethyl acrylate (B77674).

Materials:

-

4-bromonitrobenzene

-

Ethyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triethylamine (B128534) (Et₃N)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromonitrobenzene (1.0 eq), ethyl acrylate (1.2 eq), and anhydrous toluene.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triethylamine (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield this compound as a solid.

Chemical Reactions of this compound

The nitro group of this compound can be readily reduced to an amino group, providing a key intermediate for the synthesis of various derivatives.

Experimental Protocol: Reduction to Ethyl 4-aminocinnamate

This protocol outlines a general procedure for the reduction of the nitro group.

Materials:

-

This compound

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium (B1175870) chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove most of the ethanol.

-

Add water to the residue and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-aminocinnamate.

Potential Biological Activities and Evaluation

While specific biological activities of this compound are not extensively documented, related cinnamate derivatives have shown antimicrobial and antioxidant properties. The following are generalized protocols for evaluating these potential activities.

Experimental Protocol: Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar (B569324) plates

-

Sterile cork borer or pipette tip

-

Micropipettes

-

Solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a nutrient agar plate.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control to separate wells.

-

Allow the plates to stand for a short period to permit diffusion of the substances into the agar.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

-

Solution of this compound in methanol at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of the this compound solutions at different concentrations to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Caption: Synthetic pathway for this compound and its reduction.

Caption: Workflow for the biological evaluation of this compound.

A Technical Guide to High-Purity Ethyl 4-Nitrocinnamate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Ethyl 4-nitrocinnamate, a key intermediate in pharmaceutical synthesis and various chemical research applications. This document details commercially available sources, analytical methodologies for quality control, and established synthesis and purification protocols.

Commercial Suppliers and Specifications

High-purity this compound is readily available from a range of chemical suppliers. The quality and purity of the compound are critical for its application in sensitive research and development environments. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name/Grade | Purity Specification | Analytical Method | Physical Form | CAS Number |

| Sigma-Aldrich | This compound, predominantly trans | 99% | - | Powder | 953-26-4 |

| TCI America (via Fisher Scientific) | This compound | ≥98.0% | GC | Crystalline Powder | 953-26-4 |

| Biosynth | This compound | - | - | - | 953-26-4 |

| ChemSupply Australia | This compound | Not Specified | Not Specified | - | 953-26-4 |

| Santa Cruz Biotechnology | This compound, predominantly trans | - | - | - | 953-26-4 |

Note: Purity specifications and available data may vary. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific information.

Experimental Protocols

Accurate and reproducible experimental results rely on the verification of the identity and purity of starting materials. The following protocols are established methods for the synthesis, purification, and analysis of this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of this compound, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound.[1]

Materials:

-

Ethyl acetate (B1210297)

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add ethyl acetate (1.5 equivalents) to the solution.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

To achieve high purity, the crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (95%)

Procedure:

-

Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution through a fluted filter paper to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control and Analytical Methods

1. Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of the compound in deuterated chloroform (B151607) (CDCl₃).

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.25 ppm (d, 2H, aromatic protons ortho to the nitro group)

-

~7.67 ppm (d, 2H, aromatic protons meta to the nitro group)

-

~7.71 ppm (d, 1H, vinylic proton α to the carbonyl group)

-

~6.56 ppm (d, 1H, vinylic proton β to the carbonyl group)

-

~4.30 ppm (q, 2H, ethyl CH₂)

-

~1.36 ppm (t, 3H, ethyl CH₃)

-

2. Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining the purity of volatile and thermally stable compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 5% Phenyl Methyl Siloxane).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., ethyl acetate).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another robust method for assessing the purity of this compound. The following is a general method that can be optimized.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Solvent A: Water with 0.1% Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Program: A typical gradient might run from 30% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).

-

Purity Calculation: Similar to GC, purity is calculated based on the relative peak area.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical flows in the sourcing and analysis of high-purity this compound.

Caption: Workflow for sourcing and quality control of this compound.

Caption: Synthesis and purification process for high-purity this compound.

References

Methodological & Application

Application Notes: Ethyl 4-Nitrocinnamate in Diels-Alder Reactions

Introduction

Ethyl 4-nitrocinnamate is a valuable dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. Its utility stems from the electron-withdrawing nature of the para-nitro group and the ethyl ester functionality. These groups decrease the electron density of the alkene double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates a more rapid and efficient reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, making this compound a highly reactive partner in the formation of substituted cyclohexene (B86901) rings. This property is crucial for the synthesis of complex cyclic molecules, which are foundational scaffolds in drug development and materials science.

The resulting Diels-Alder adducts, containing a nitroaryl group, are versatile intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation, which is a key transformation in the synthesis of pharmaceutical compounds.

Quantitative Data from Analogous Reactions

While specific kinetic and yield data for the Diels-Alder reaction of this compound are not extensively documented in publicly available literature, data from closely related nitro-substituted dienophiles provide valuable insights into expected reactivity and reaction conditions. The following table summarizes data for the reaction of a structurally similar compound, methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, with cyclopentadiene (B3395910). This reaction highlights the typical high temperatures and long reaction times required for such cycloadditions.

| Dienophile | Diene | Solvent | Temperature (°C) | Time | Molar Ratio (Diene:Dienophile) | Conversion (%) | Reference |

| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene (B28343) | 120–130 | 3–4 days | 4:1 | 75–95 | [1] |

Note: The data presented is for a compound analogous to this compound. Researchers should consider this as a starting point for optimization.

Experimental Protocols

Two primary protocols are provided: a general procedure for a thermal Diels-Alder reaction and an advanced protocol utilizing a Lewis acid catalyst to potentially accelerate the reaction and improve selectivity.

Protocol 1: Thermal [4+2] Cycloaddition

This protocol describes a general procedure for the thermal Diels-Alder reaction between this compound and a suitable diene, such as cyclopentadiene or 2,3-dimethyl-1,3-butadiene. High temperatures are often necessary to overcome the activation energy barrier.

Materials:

-

This compound

-

Diene (e.g., freshly cracked cyclopentadiene or 2,3-dimethyl-1,3-butadiene)

-

High-boiling point solvent (e.g., toluene or xylene), anhydrous

-

Heavy-walled pressure tube or round-bottom flask with reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry, heavy-walled pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous toluene or xylene to dissolve the dienophile (concentration typically 0.1-0.5 M).

-

Add the diene (2.0-5.0 eq). Using an excess of the diene can improve the reaction rate. If using a volatile diene like cyclopentadiene, it should be freshly prepared by cracking dicyclopentadiene.

-

Purge the tube with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Seal the pressure tube securely. If using a reflux setup, ensure the condenser is fitted with a drying tube or inert gas inlet.

-

-

Reaction Execution:

-

Place the sealed tube or flask in a preheated oil bath or heating mantle set to the desired temperature (typically 120-180°C).[1]

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Periodically (e.g., every 24 hours), carefully cool the reaction vessel to room temperature before taking a small aliquot for analysis.

-

-

Workup:

-

Once the reaction has reached completion or equilibrium, cool the vessel to room temperature.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent and excess diene under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography. Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

The purified product can be further recrystallized from a suitable solvent system to obtain a crystalline solid.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition

Lewis acids can significantly accelerate Diels-Alder reactions, allowing them to proceed at lower temperatures and often with enhanced regioselectivity and stereoselectivity.[2][3][4][5] The Lewis acid coordinates to the carbonyl oxygen of the ester group on this compound, further lowering the dienophile's LUMO energy.

Materials:

-

This compound

-

Diene

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Lewis acid (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or calcium triflate (Ca(OTf)₂))

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles for anhydrous transfers

-

Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

-

Add this compound (1.0 eq) to the flask and dissolve it in anhydrous DCM.

-

Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.

-

-

Addition of Lewis Acid:

-

Under a positive pressure of inert gas, add the Lewis acid (0.1-1.1 eq) portion-wise or via syringe if it is a liquid. The addition should be done slowly to control any exotherm.

-

Stir the mixture for 15-30 minutes at the cooled temperature to allow for complexation between the Lewis acid and the dienophile.

-

-

Addition of Diene and Reaction:

-

Slowly add the diene (1.1-1.5 eq) to the reaction mixture via syringe.

-

Allow the reaction to stir at the low temperature, or let it slowly warm to room temperature, while monitoring its progress by TLC or HPLC.

-

-

Workup:

-

Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or a similar mild base at 0°C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography as described in Protocol 1.

-

Characterize the final product using appropriate analytical techniques.

-

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the fundamental mechanism of the Diels-Alder reaction and a general workflow for its execution in a laboratory setting.

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Caption: Experimental workflow for a Diels-Alder reaction.

References

- 1. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Unveiling the Lewis Acid Catalyzed Diels-Alder Reactions Through the Molecular Electron Density Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.rug.nl [research.rug.nl]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 4-nitrocinnamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel pyrazoline and pyridazinone heterocyclic compounds utilizing Ethyl 4-nitrocinnamate as a versatile starting material. The protocols outlined herein offer robust methodologies for the generation of these scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesized compounds exhibit potential as anticancer and antimicrobial agents, and this document summarizes their biological evaluation and explores the underlying signaling pathways.

Data Presentation: Biological Activity of Synthesized Heterocycles

The following tables summarize the in vitro biological activities of representative pyrazoline and pyridazinone derivatives synthesized from this compound and its analogs.

Table 1: Anticancer Activity of Pyrazoline Derivatives against Human Cancer Cell Lines

| Compound ID | Heterocycle Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| PZ-1 | Pyrazoline | A-549 (Lung) | 10.36 | Colchicine | 6.32 |

| PZ-2 | Pyrazoline | HeLa (Cervical) | 0.033 | Erlotinib | 7.48 |

| PZ-3 | Pyrazoline | HT-29 (Colon) | > 25 | Doxorubicin | 0.8 |

| PZ-4 | Pyrazoline | HepG-2 (Liver) | 15.2 | Doxorubicin | 0.9 |

Data adapted from studies on analogous cinnamic acid derivatives.[1][2][3][4][5]

Table 2: Antimicrobial Activity of Pyrazoline Derivatives

| Compound ID | Heterocycle Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| PZ-5 | Pyrazoline | Staphylococcus aureus | 12.5 | Candida albicans | 12.5 |

| PZ-6 | Pyrazoline | Escherichia coli | > 100 | Aspergillus niger | > 100 |

| PZ-7 | Pyrazoline | Bacillus subtilis | 7.8 | Candida albicans | 62.5 |

MIC: Minimum Inhibitory Concentration. Data adapted from studies on analogous pyrazole (B372694) derivatives.[6][7][8][9][10]

Table 3: Anticancer Activity of Pyridazinone Derivatives against Human Cancer Cell Lines

| Compound ID | Heterocycle Type | Cancer Cell Line | GI% at 10 µM |

| PDZ-1 | Pyridazinone | Melanoma (SK-MEL-5) | 85.3 |

| PDZ-2 | Pyridazinone | NSCLC (NCI-H460) | 72.1 |

| PDZ-3 | Pyridazinone | Prostate (PC-3) | 62.2 |

| PDZ-4 | Pyridazinone | Colon (HCT-116) | 100.1 |

GI%: Growth Inhibition Percentage. Data adapted from studies on analogous pyridazinone derivatives.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazoline and pyridazinone derivatives from this compound.

Protocol 1: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (PZ-1)

This protocol describes the synthesis of a pyrazoline derivative via the reaction of a chalcone (B49325) intermediate (derived from this compound) with hydrazine (B178648) hydrate (B1144303).

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-nitroacetophenone (1.65 g, 10 mmol) and benzaldehyde (B42025) (1.06 g, 10 mmol) in ethanol (B145695) (20 mL), add a 10% aqueous solution of sodium hydroxide (B78521) (5 mL) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) solvent system.

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (PZ-1)

-

In a 100 mL round-bottom flask, dissolve the chalcone from Step 1 (2.53 g, 10 mmol) in absolute ethanol (40 mL).

-

Add hydrazine hydrate (80%, 1.25 mL, 20 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Reflux the reaction mixture for 8 hours, monitoring the reaction by TLC (hexane:ethyl acetate, 1:1).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) to precipitate the pyrazoline.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.[5][12][13][14]

Protocol 2: Synthesis of 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one (PDZ-1)

This protocol outlines the synthesis of a dihydropyridazinone derivative directly from this compound and hydrazine hydrate.

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.21 g, 10 mmol) in absolute ethanol (50 mL).

-

Add hydrazine hydrate (80%, 1.25 mL, 20 mmol) to the solution.

-

Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by TLC using a chloroform:methanol (9:1) solvent system.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid precipitate and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanisms of action for the synthesized heterocyclic compounds and a general workflow for their synthesis and evaluation.

Caption: EGFR signaling pathway and the inhibitory action of pyridopyrimidine derivatives.[15][16][][18][19]

Caption: CDK2-mediated cell cycle progression and its inhibition by pyrazole derivatives.[20][21][22][23][24]

Caption: General experimental workflow for the synthesis and evaluation of heterocyclic compounds.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. irjmets.com [irjmets.com]

- 15. ClinPGx [clinpgx.org]

- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]